![molecular formula C11H20BNO4 B2697267 (3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid CAS No. 2304631-66-9](/img/structure/B2697267.png)

(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

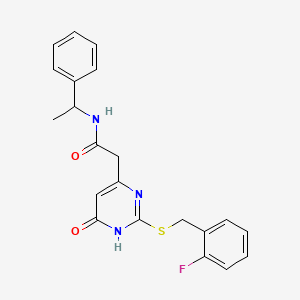

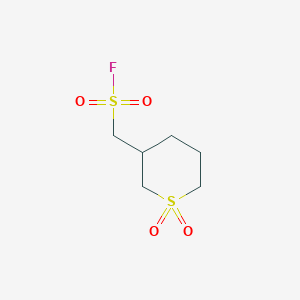

“(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid” is a chemical compound with the molecular formula C11H20BNO4 . It has a molecular weight of 241.1 and is commonly used as a building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC©©OC(=O)NC1C=C(B(O)O)CCC1 . This indicates that the compound contains a boronic acid group (B(O)O), a tert-butoxycarbonyl group (Boc), and a cyclohexene ring .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 0-8 °C . The compound is stable under normal conditions .科学的研究の応用

1. Catalytic Applications

- Heterogeneous and Recyclable Catalysis : Heteropoly acid H3PW12O40 is effective for N-tert-butoxycarbonylation of amines, a process relevant for amine protecting groups in peptide synthesis. This method avoids side products and offers chemoselectivity for chiral amino alcohols and esters (Heydari et al., 2007).

2. Synthesis of Bioactive Compounds

- Synthesis of Hydrazino Acids : Terminal tert-butyloxycarbonyl protected hydrazino acids, important for modified peptides and heterocyclic derivatives, can be synthesized using N-Boc-O-tosyl hydroxylamine. This demonstrates the utility in creating bioactive compounds (Baburaj & Thambidurai, 2012).

3. Modular Synthesis Techniques

- Catalytic Synthesis of 3-Amino-3-aryl-2-oxindoles : Rhodium-catalyzed addition of arylboronic acids to N-Boc-protected ketimines allows the preparation of chiral 3-amino-3-aryl-2-oxindoles, highlighting the versatility in synthesis of biologically active compounds (Marques & Burke, 2016).

4. Organic Reaction Mechanisms

- Transfer Hydro-tert-Butylation : Cyclohexa-1,4-dienes with a tert-butyl group at C3, activated by tris(pentafluorophenyl)borane, demonstrate a new method of incorporating tertiary alkyl groups into carbon frameworks. This highlights new pathways in organic synthesis (Keess & Oestreich, 2017).

5. Novel Synthesis Pathways

- Synthesis of Mesityl-Substituted Amino Acids : This research describes the synthesis of N-Boc-protected amino acids with mesityl substitution, showing the method's potential for creating complex amino acid derivatives (Medina et al., 2000).

6. Catalysis and Activation

- Aza-Michael Additions Catalysis : Boronic acid catalysis is used in the aza-Michael addition of hydroxamic acid to quinone imine ketals, demonstrating its versatility in catalyzing complex reactions (Hashimoto et al., 2015).

7. Chemical Modifications

- Modification of Amino Acids : The activation of carboxylic acids to active esters using tert-butyl carbonates (BOC-OX) is an efficient method for amide or peptide formation, crucial for modifications in peptide chemistry (Basel & Hassner, 2002).

Safety and Hazards

作用機序

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .

Mode of Action

Boronic acids, in general, are known to interact with their targets via the formation of reversible covalent bonds . This allows them to modulate the activity of their targets, leading to changes in cellular processes .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets .

Result of Action

The interaction of boronic acids with their targets can lead to changes in cellular processes, potentially resulting in various biological effects .

特性

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexen-1-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BNO4/c1-11(2,3)17-10(14)13-9-6-4-5-8(7-9)12(15)16/h7,9,15-16H,4-6H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVGRBYYBFYIRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(CCC1)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2697189.png)

![Tert-butyl N-[[4-(but-2-ynoylamino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2697191.png)

![(Z)-ethyl 2-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2697194.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2697196.png)

![N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B2697198.png)

![5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2697200.png)

![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/no-structure.png)

![N-butyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2697206.png)

![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2697207.png)